molecular formula C22H23NO6 B271161 2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271161
M. Wt: 397.4 g/mol
InChI Key: NIYSNDXREZUQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as MEOP or MEOP-Et and is a member of the pyrrolidinecarboxylate family of compounds.

Mechanism of Action

The exact mechanism of action of MEOP-Et is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. MEOP-Et has also been shown to activate the caspase pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
Studies have shown that MEOP-Et can reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce fever and increase pain threshold. In addition, MEOP-Et has been found to have anti-cancer effects in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of MEOP-Et is its potential as a therapeutic agent for a variety of conditions. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on MEOP-Et could focus on its potential as an anti-cancer agent, as well as its use in treating inflammatory conditions. Additional studies could also investigate the potential side effects and safety profile of this compound. Finally, research could explore the potential of MEOP-Et in combination with other therapeutic agents for enhanced efficacy.

Synthesis Methods

The synthesis of MEOP-Et involves the reaction of 4-methoxyphenylacetic acid with ethyl oxalyl chloride to form ethyl 2-(4-methoxyphenyl)-2-oxoacetate. This intermediate compound is then reacted with 4-ethoxyaniline to form the final product, 2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate.

Scientific Research Applications

MEOP-Et has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. MEOP-Et has also been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells.

properties

Product Name

2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23NO6/c1-3-28-19-10-6-17(7-11-19)23-13-16(12-21(23)25)22(26)29-14-20(24)15-4-8-18(27-2)9-5-15/h4-11,16H,3,12-14H2,1-2H3

InChI Key

NIYSNDXREZUQFW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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